molecular formula C6H12N2O3 B1437195 dl-Alanyl-l-alanine CAS No. 59247-16-4

dl-Alanyl-l-alanine

Cat. No.: B1437195
CAS No.: 59247-16-4
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-BKLSDQPFSA-N
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Description

dl-Alanyl-l-alanine: is a dipeptide composed of two alanine molecules, one in the D-configuration and the other in the L-configuration Alanine is a non-essential amino acid that plays a crucial role in protein metabolism and is involved in various biochemical processes

Mechanism of Action

Target of Action

The primary target of dl-Alanyl-l-alanine is the bacterial enzyme DD-transpeptidase . This enzyme catalyzes the transfer of the R-L-αα-D-alanyl moiety of R-L-αα-D-alanyl-D-alanine carbonyl donors to the γ-OH of their active-site serine and from this to a final acceptor . It plays a crucial role in bacterial cell wall biosynthesis, particularly in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands .

Mode of Action

This compound interacts with its target, DD-transpeptidase, through a two-step reaction. The first step involves the cleavage of the D-alanyl-D-alanine bond of a peptide unit precursor acting as a carbonyl donor, the release of the carboxyl-terminal D-alanine, and the formation of the acyl-enzyme . The second step involves the breakdown of the acyl-enzyme intermediate and the formation of a new peptide bond between the carbonyl of the D-alanyl moiety and the amino group of another peptide unit .

Biochemical Pathways

This compound affects the biochemical pathways related to bacterial cell wall biosynthesis. It is involved in the transpeptidation that crosslinks the peptide side chains of peptidoglycan strands . This process is crucial for the structural integrity of the bacterial cell wall. Disruption of this pathway can lead to bacterial cell death, making this compound a potential antimicrobial agent.

Pharmacokinetics

It is known that the compound has a molecular weight of 1601711 , which may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis. By interacting with DD-transpeptidase and affecting the crosslinking of peptide side chains of peptidoglycan strands, this compound can potentially compromise the structural integrity of the bacterial cell wall, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and distribution within the body, can be affected by temperature and pH . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, may also impact the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: dl-Alanyl-l-alanine can be synthesized through the chemical reaction of D-alanine and L-alanine. This process typically involves the use of protecting groups to prevent unwanted side reactions and the activation of the carboxyl group to facilitate peptide bond formation.

    Biocatalytic Methods: Enzymatic synthesis using alanine dehydrogenase and alanine racemase can also be employed.

Industrial Production Methods:

    Microbial Fermentation: Industrial production often utilizes genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes.

    Whole-Cell Biocatalysis: This method involves the use of whole microbial cells as biocatalysts to convert substrates into the desired dipeptide.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

dl-Alanyl-l-alanine, also known as N-DL-alanyl-DL-alanine, is a dipeptide consisting of two alanine molecules linked by a peptide bond. This compound has garnered interest in biochemical and pharmaceutical research due to its biological activities, particularly in bacterial cell wall synthesis and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzymatic roles, synthesis pathways, and implications in antibiotic resistance.

  • Molecular Formula : C6_6H12_{12}N2_2O3_3
  • Molecular Weight : 160.1711 g/mol
  • CAS Registry Number : 2867-20-1

1. Role in Bacterial Cell Wall Synthesis

This compound is critical in the biosynthesis of bacterial peptidoglycan, a vital component of the bacterial cell wall. The compound serves as a substrate for various enzymes involved in the formation of cross-links between peptide chains in peptidoglycan.

  • Enzymatic Pathways : The synthesis involves enzymes such as alanyl-tRNA synthetase and D-alanine–D-alanine ligase (Ddl), which catalyzes the ATP-dependent formation of D-Ala-D-Ala from two D-alanine molecules. This process is essential for maintaining cell wall integrity and shape, particularly in gram-positive bacteria .

2. Antibiotic Resistance Mechanisms

The presence of this compound in bacterial cell walls has implications for antibiotic resistance. For instance, vancomycin, an important antibiotic, targets the D-Ala-D-Ala terminus of peptidoglycan precursors. Mutations that alter this terminus can lead to reduced binding affinity for vancomycin, facilitating resistance .

3. Synthesis and Production

Recent studies have focused on efficient biosynthesis methods for producing D/L-alanine using recombinant Escherichia coli. The maximum concentrations achieved were 6.48 g/L for D-alanine and 7.05 g/L for L-alanine under optimized conditions . This biotechnological approach not only enhances production efficiency but also opens avenues for large-scale applications in pharmaceuticals and food industries.

Case Study 1: Enzymatic Synthesis in Enterococcus faecalis

A study demonstrated the enzymatic synthesis of l-alanyl-l-alanine cross-bridges in Enterococcus faecalis. Using purified enzymes, researchers confirmed that the complete side chain was synthesized through a series of ligation reactions involving BppA1 and BppA2 enzymes. This work illustrated how alterations in these pathways could affect antibiotic resistance profiles .

Case Study 2: Ddl Enzyme Characterization

Research on Ddl from various bacterial species revealed that the enzyme's structure allows it to bind ATP and two D-Ala substrates effectively, facilitating the formation of d-Ala-d-Ala dipeptide crucial for peptidoglycan biosynthesis. Mutations within this enzyme can lead to significant changes in enzymatic activity and substrate specificity, impacting bacterial survival under antibiotic pressure .

Research Findings

Study Findings
Study on E. coliEfficient biosynthesis of D/L-alanine with maximum yields reported .
Enterococcus faecalisEnzymatic synthesis pathways elucidated; implications for antibiotic resistance .
Characterization of DdlStructural insights into enzyme activity; potential targets for new antibiotics .

Properties

IUPAC Name

(2S)-2-(2-aminopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659845
Record name Alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59247-16-4
Record name Alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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